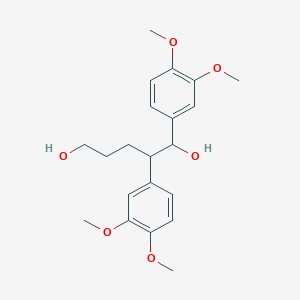
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol is an organic compound with the molecular formula C21H28O6 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pentane-1,5-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pentane-1,5-diol derivative under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the desired diol compound. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-dione.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with a dione instead of a diol.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1-amine: Contains an amine group instead of a diol.
1,5-Bis(diphenylphosphino)pentane: Similar pentane backbone but with diphenylphosphino groups.
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,2-bis(3,4-dimethoxyphenyl)pentane-1,5-diol |
InChI |
InChI=1S/C21H28O6/c1-24-17-9-7-14(12-19(17)26-3)16(6-5-11-22)21(23)15-8-10-18(25-2)20(13-15)27-4/h7-10,12-13,16,21-23H,5-6,11H2,1-4H3 |
InChI Key |
KVMVFDWKPBZZGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCCO)C(C2=CC(=C(C=C2)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















